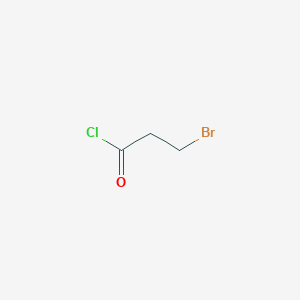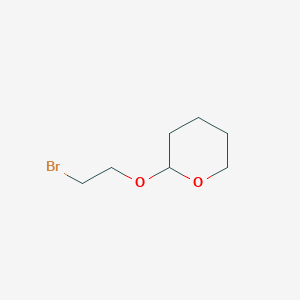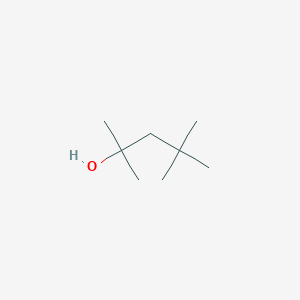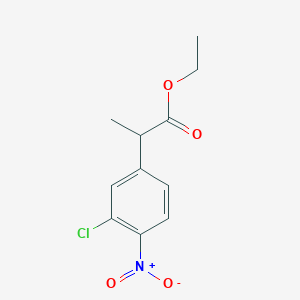![molecular formula C15H11F3O2 B108800 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1224742-15-7](/img/structure/B108800.png)
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insight into the compound of interest. For instance, trifluoroacetic acid is mentioned as an effective reagent for the synthesis of certain quinoline derivatives, suggesting that the trifluoromethyl group can be an important moiety in chemical reactions . Additionally, derivatives of (diphenylmethylene-amino) acetic acid are studied for their reactions with various reagents, indicating the reactivity of acetic acid derivatives in the presence of a diphenylmethylene group . Lastly, the vibrational spectroscopic analysis of (2,4,5-Trichlorophenoxy) Acetic acid provides a methodological approach that could be applied to the study of the vibrational properties of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid .
Synthesis Analysis
The synthesis of related compounds involves the use of trifluoroacetic acid as a reagent for promoting Claisen rearrangement and cyclization reactions . This suggests that trifluoroacetic acid or similar reagents could potentially be used in the synthesis of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid. The synthesis of ketene dithioacetals from derivatives of (diphenylmethylene-amino) acetic acid also provides a potential synthetic route that could be explored for the synthesis of related acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray structure determination of a derivative of (diphenylmethylene-amino) acetic acid revealed a non-planar 2-aza-1,3-butadiene fragment . This information could be useful in predicting the molecular structure of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid, as the presence of a biphenyl group may also introduce non-planarity to the molecule.
Chemical Reactions Analysis
The papers discuss the reactivity of acetic acid derivatives and related compounds in various chemical reactions. The tandem Claisen rearrangement and cyclization reactions are highlighted, as well as reactions with carbon disulfide and phenyl isothiocyanate . These reactions could be relevant to the chemical behavior of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid, especially in the context of synthesizing new derivatives or exploring its reactivity.
Physical and Chemical Properties Analysis
The vibrational spectroscopic analysis of (2,4,5-Trichlorophenoxy) Acetic acid provides a comprehensive approach to understanding the physical and chemical properties of acetic acid derivatives . The study includes the assignment of fundamental frequencies, computational calculations, and an investigation of electronic and optical properties. This methodology could be applied to 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid to determine its physical and chemical properties, such as absorption wavelengths, excitation energy, and dipole moment.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has explored the synthesis and potential biological activities of compounds related to 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid. For instance, derivatives of 1,2,4-triazole, which share some structural similarities, have been synthesized and studied for their physical-chemical properties and acute toxicity. These compounds exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. They are also intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their utility in medicinal chemistry (Salionov, 2015).
Advanced Materials and Chemistry
Compounds containing trifluoromethyl groups and acetic acid derivatives have been utilized in the synthesis of advanced materials. For example, research on polyfluorinated 1,2-, 2,3- and 2,4a-dihydro-1,3-diazafluorenes showcases the development of materials with unique chemical structures and potential applications in materials science (Karpov et al., 2006). Additionally, conducting polymers have been synthesized using thiophen-3-yl-acetic acid derivatives, demonstrating their potential in electrochemical sensors and bioelectronics (Cha et al., 2003).
Photolabeling and Chemical Synthesis
Research into chromogenic diazirine derivatives for photoaffinity labeling indicates the use of similar compounds in chemical synthesis and labeling studies. These derivatives serve as carbene precursors with chromogenic groups, facilitating simple spectrophotometric detection without the need for radioactive techniques, suggesting applications in biochemical research (Hatanaka et al., 1989).
Safety and Environmental Applications
Studies on the safety assessment of related compounds, such as perfluoroacetic acid derivatives, for use in food contact materials demonstrate the compound's relevance in environmental science and safety. Such assessments ensure the consumer safety of materials that come into contact with food, highlighting the importance of chemical safety research (Flavourings, 2014).
Safety and Hazards
The safety data sheet indicates that “2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation, and to wear personal protective equipment/face protection .
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of certain pharmaceuticals , suggesting potential interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential involvement in pathways related to aromatic compounds .
Pharmacokinetics
Its molecular weight (204146 g/mol ) and LogP value (2.08 ) suggest that it may have reasonable bioavailability.
Propriétés
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUXJYTJUYMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362689 |
Source


|
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | |
CAS RN |
1224742-15-7 |
Source


|
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














